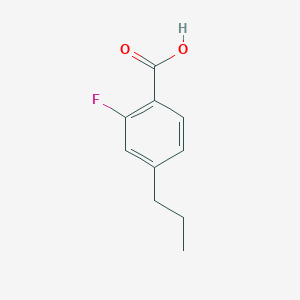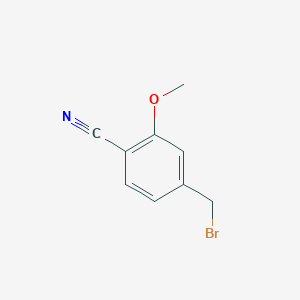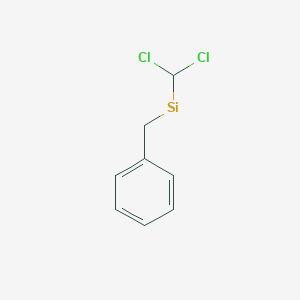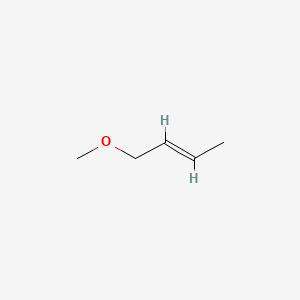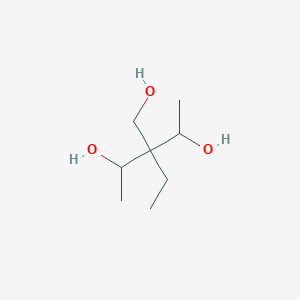
3-Ethyl-3-(hydroxymethyl)-2,4-pentanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Ethyl-3-(hydroxymethyl)-2,4-pentanediol” is a chemical compound that is used as a pharmaceutical intermediate . It is also known by other names such as 3-ethyl-3-oxetanemethanol, 3-ethyloxetan-3-yl methanol, 3-ethyl-3-hydroxymethyloxetane, and others . It is a part of a relatively new class of polymers known as hyperbranched polyoxetanes .
Synthesis Analysis
The synthesis of this compound involves the use of oxetanes, which are four-member cyclic ethers bearing hydroxymethyl groups . Four series of polyoxetanes were synthesized from 3-ethyl-3-(hydroxymethyl)oxetane and 1,1,1-tris(hydroxymethyl)propane as a core molecule . The reagents ratios ranged from 1:5 to 1:50, theoretical molar mass ranged from 714 g/mol to 5942 g/mol, and dispersities ranged from 1.77 to 3.75 .Molecular Structure Analysis
The molecular formula of “this compound” is C6H12O2 . Its molecular weight is 116.16 g/mol . The structure of the molecule can be visualized using a structural formula editor and a 3D model viewer .Chemical Reactions Analysis
In the UV cationic polymerization, oxetane derivatives were found to exhibit quite different polymerization characteristics from those for epoxides . In spite of rather slow initiation, propagation of oxetane polymerization proceeded smoothly until high conversion of oxetane ring and gave higher molecular weight polymer .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 96°C at 4 mmHg . Increasing oxetane concentrations improved epoxide conversion and drastically lowered the glass transition temperature (Tg) of the resulting polymers, thereby increasing the application range for cycloaliphatic epoxides .Mecanismo De Acción
Propiedades
| 1823903-94-1 | |
Fórmula molecular |
C8H18O3 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
3-ethyl-3-(hydroxymethyl)pentane-2,4-diol |
InChI |
InChI=1S/C8H18O3/c1-4-8(5-9,6(2)10)7(3)11/h6-7,9-11H,4-5H2,1-3H3 |
Clave InChI |
WPMRVCNJBBUFFV-UHFFFAOYSA-N |
SMILES |
CCC(CO)(C(C)O)C(C)O |
SMILES canónico |
CCC(CO)(C(C)O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



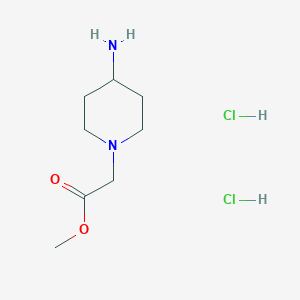
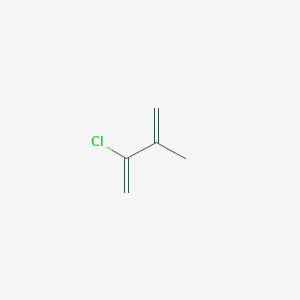



![4-[(3,4-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B3187916.png)
